molecular formula C17H17N5O7S2 B601304 Cefixime Methyl Ester CAS No. 88621-01-6

Cefixime Methyl Ester

Cat. No. B601304
CAS RN: 88621-01-6
M. Wt: 467.48
InChI Key:
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Description

Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .


Synthesis Analysis

Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .


Molecular Structure Analysis

The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .


Physical And Chemical Properties Analysis

The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .

Scientific Research Applications

Safety And Hazards

Cefixime Methyl Ester should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGEMACCCYJO-QVJRADPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefixime Methyl Ester

Q & A

Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?

A1: The synthesis of Cefixime Methyl Ester primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields Cefixime Methyl Ester, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []

Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?

A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of Cefixime Methyl Ester, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []

  1. CN103283794A A kind of synthetic method of cefixime
  2. CN102011558A Method for preparing cefixime trihydrate
  3. CN101818370A Method for crystallizing cefixime trihydrate

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